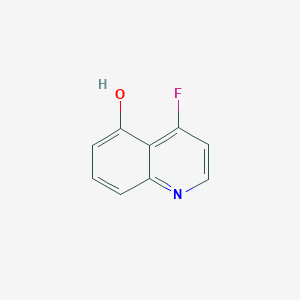

4-Fluoro-5-hydroxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

4-fluoroquinolin-5-ol |

InChI |

InChI=1S/C9H6FNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |

InChI Key |

VPXZHIPXHCRUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Fluoro 5 Hydroxyquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 4-Fluoro-5-hydroxyquinoline, offering precise insights into the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the unambiguous confirmation of the molecular structure of this compound.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom directly bonded to the fluorine atom (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. hmdb.ca The chemical shifts of the aromatic carbons are influenced by the substituent effects of the fluoro and hydroxyl groups. hmdb.caresearchgate.net

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. huji.ac.illcms.cz The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom attached to the aromatic ring. This chemical shift provides crucial confirmation of the presence and position of the fluorine substituent. lcms.czspectrabase.com Coupling between the fluorine nucleus and adjacent protons (H-3) would also be observable, providing further structural information. huji.ac.il

A hypothetical data table for the expected NMR shifts of this compound, based on data from similar structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5-8.8 | C-2: ~150-155 |

| H-3 | ~6.8-7.2 | C-3: ~110-115 |

| C-4 | - | C-4: ~155-160 (d, ¹JCF) |

| OH | broad, variable | C-5: ~150-155 |

| H-6 | ~7.0-7.4 | C-6: ~115-120 |

| H-7 | ~7.4-7.8 | C-7: ~125-130 |

| H-8 | ~7.2-7.6 | C-8: ~118-122 |

| C-4a | - | C-4a: ~140-145 |

| C-8a | - | C-8a: ~135-140 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HMBC, HSQC, ROESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netipb.ptprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. princeton.edu For this compound, COSY would show correlations between adjacent protons on the quinoline (B57606) ring, such as between H-2 and H-3, and between H-6, H-7, and H-8, confirming their sequential arrangement. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) correlations between protons and carbons. princeton.edu This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations between H-2 and C-4, or H-8 and C-4a and C-5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, even if they are not directly coupled. princeton.edu This can be particularly useful for confirming the through-space relationship between the hydroxyl proton and neighboring protons on the ring.

The combined interpretation of these 2D NMR spectra allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. rsc.org

Solid-State NMR for Tautomeric Analysis

Hydroxyquinolines can exist in different tautomeric forms, particularly the enol (-OH) and keto (=O) forms. nih.govpsu.eduresearchgate.net While solution-state NMR might show an averaged signal due to rapid tautomeric exchange, solid-state NMR (ssNMR) can provide distinct signals for each tautomer if they co-exist in the solid state. nih.govpsu.eduresearchgate.netrsc.org By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, it is possible to distinguish between the hydroxyquinoline and the zwitterionic quinolone forms. nih.govpsu.eduresearchgate.net This technique is invaluable for understanding the intrinsic electronic structure and potential intermolecular interactions in the crystalline form of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of Fluoro and Hydroxyl Groups

The IR and Raman spectra of this compound will be characterized by specific vibrational modes associated with its key functional groups.

Fluoro Group (C-F): The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. scispace.com The exact position is sensitive to the electronic environment.

Hydroxyl Group (O-H): The O-H stretching vibration is highly characteristic and typically appears as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, with the broadening indicative of hydrogen bonding. scispace.com The O-H in-plane bending and out-of-plane bending vibrations are also expected at lower frequencies. scispace.com

The table below summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-F | Stretching | 1000 - 1400 |

| O-H | Stretching | 3200 - 3600 (broad) |

| O-H | In-plane bending | ~1200 - 1400 |

| O-H | Out-of-plane bending | ~300 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of quinoline derivatives, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm their molecular formulas.

For instance, in the characterization of various substituted 4-hydroxyquinolines, HRMS has been crucial. The calculated mass for a protonated molecule ([M+H]⁺) of a specific 4-hydroxyquinoline (B1666331) derivative was determined to be 232.0968 m/z, with the experimental analysis finding a mass of 232.0964 m/z, confirming the proposed structure. mdpi.com Similarly, for other derivatives, the calculated and found m/z values have shown close correlation, such as a calculated value of 320.1281 for an [M+H]⁺ ion and a found value of 320.1277, and a calculated value of 350.1387 for another [M+H]⁺ ion with a found value of 350.1384. mdpi.com These precise measurements provide unambiguous confirmation of the molecular formulas.

The fragmentation patterns observed in the mass spectra of quinoline compounds also offer valuable structural information. For example, the mass spectrum of 4-hydroxyquinoline shows a precursor ion at m/z 144 ([M-H]⁻) in negative ion mode. massbank.eu The fragmentation of methoxyquinolines often involves the loss of a methyl group (M-15) or a CHO group (M-29). cdnsciencepub.com

High-resolution mass spectrometry is frequently performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, which allows for highly accurate mass measurements. doi.orgnih.govrsc.org

Table 1: Illustrative HRMS Data for Substituted Quinoline Derivatives

| Derivative | Ion Type | Calculated m/z | Found m/z |

| 4-Hydroxyquinoline Derivative 1 | [M+H]⁺ | 232.0968 | 232.0964 |

| 4-Hydroxyquinoline Derivative 2 | [M+H]⁺ | 320.1281 | 320.1277 |

| 4-Hydroxyquinoline Derivative 3 | [M+H]⁺ | 350.1387 | 350.1384 |

| 8-Hydroxyquinoline (B1678124) Derivative | [M+H]⁺ | 378.1004 | 378.0999 |

This table provides examples of HRMS data for various hydroxyquinoline derivatives to illustrate the accuracy of the technique. Data is sourced from a study on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net The spectra of quinoline derivatives are characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic system. mjcce.org.mk

The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. For example, a study on quinoline-based receptors showed an absorption peak at 289 nm in chloroform, which experienced a red shift of approximately 18 nm as the solvent polarity was increased. beilstein-journals.org This solvatochromic effect, or shift in absorption wavelength with solvent polarity, is a common feature in the UV-Vis spectra of polar molecules. mjcce.org.mk

In the case of substituted quinazolinones, another class of related heterocyclic compounds, absorption maxima are typically observed in the regions of 250–270 nm and 280–340 nm. mdpi.com The introduction of electron-donating groups, such as a methoxy (B1213986) group, can lead to a red shift in the emission spectra due to the increased possibility of both π→π* and n→π* transitions. mdpi.com For some quinoline derivatives, specific absorption maxima have been reported at wavelengths such as 220 nm and 300 nm, or 207 nm, 233 nm, and 294 nm. caymanchem.comcaymanchem.comcaymanchem.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in UV-Vis spectra. mjcce.org.mkscispace.com These calculations can help assign specific transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

Table 2: UV-Vis Absorption Maxima for Selected Quinoline Derivatives

| Compound | Solvent | λmax (nm) |

| Quinoline-based receptor | Chloroform | 289 |

| 5-fluoro PB-22 4-hydroxyquinoline isomer | Not specified | 220, 300 |

| 5-fluoro PB-22 3-hydroxyquinoline (B51751) isomer | Not specified | 207, 233, 294 |

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Not specified | 275, 325 |

This table presents a selection of reported UV-Vis absorption maxima for various quinoline derivatives to demonstrate the range of electronic transitions observed in these systems. beilstein-journals.orgcaymanchem.comcaymanchem.comcaymanchem.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute structure. usask.ca This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal lattice. nih.gov

The crystal structure of a compound provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, the crystal structure of 7-iodo-8-hydroxyquinoline revealed that the hydroxyl hydrogen forms an intramolecular hydrogen bond with the quinoline nitrogen. researchgate.net

The process involves growing a single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. This data is then used to solve the crystal structure and refine the atomic positions. The quality of the final structure is assessed by parameters such as the R-factor.

While no specific crystal structure for this compound was found in the provided search results, the structures of related compounds have been determined. For example, an oxovanadium(V) complex containing a fluorinated benzohydrazone and 8-hydroxyquinoline was found to crystallize in the orthorhombic space group Pbcn with specific unit cell dimensions. asianpubs.org Another complex crystallized in the monoclinic space group P21/n. asianpubs.org Such studies demonstrate the power of X-ray crystallography to elucidate the complex three-dimensional structures of quinoline-containing molecules.

Table 3: Illustrative Crystallographic Data for Quinoline-Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Oxovanadium(V) Complex 1 | Orthorhombic | Pbcn | a = 32.327(2) Å, b = 8.189(2) Å, c = 16.817(1) Å |

| Oxovanadium(V) Complex 2 | Monoclinic | P21/n | a = 12.4965(8) Å, b = 13.3795(9) Å, c = 13.8324(9) Å, β = 115.555(2)° |

| 7-Iodo-8-hydroxyquinoline | Monoclinic | P121/n1 | a = 7.8780(8) Å, b = 13.095(1) Å, c = 8.8957(9) Å, β = 107.66(1)° |

This table presents examples of crystallographic data for compounds containing the quinoline moiety to illustrate the type of information obtained from X-ray diffraction studies. researchgate.netasianpubs.org

Computational and Theoretical Investigations of 4 Fluoro 5 Hydroxyquinoline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods have been applied to various quinoline (B57606) derivatives to understand their behavior at a molecular level. nih.govtandfonline.comresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. pjbmb.org.pk For quinoline derivatives, methods like DFT and Hartree-Fock (HF) with basis sets such as 6-31G** are employed to find the optimized geometry without any symmetry constraints. nih.gov Conformational analysis helps in identifying different spatial arrangements of atoms (conformers) and their relative stabilities. pjbmb.org.pk For instance, in related hydroxyquinolines, the trans conformer, where the hydroxyl group points away from the pyridine (B92270) ring, has been found to be more stable than the cis form. researchgate.net This stability can be rationalized through analyses like Natural Bond Orbital (NBO) and charge density studies. researchgate.net The determination of a low-energy conformation is crucial as it often represents the bioactive form of the molecule. pjbmb.org.pk

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. mdpi.comresearchgate.net

For quinoline derivatives, the HOMO is often localized near the quinoline moiety, while the LUMO can be situated on other parts of the molecule depending on the substituents. mdpi.com The energy gap for related compounds can range from 2.491 eV to 2.743 eV, indicating a high potential for charge transfer interactions. mdpi.com These calculations are typically performed using DFT methods, such as B3LYP, with various basis sets. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound A | -6.507 | -2.764 | 3.743 |

| Compound B | -5.48 to -6.03 | -1.52 to -1.78 | Varies |

| Compound C | -4.421 (Chemical Potential) |

Note: Data is illustrative and based on findings for similar compounds. Compound A data is from a study on a pyrazole (B372694) derivative researchgate.net, Compound B data is from a study on β-carboline derivatives researchgate.net, and Compound C data is from a study on 4-fluoro-4-hydroxybenzophenone. scispace.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. scispace.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net

In quinoline derivatives, the MEP can reveal that nitrogen atoms and the oxygen of the hydroxyl group are often the most electron-rich areas, making them likely sites for interactions. researchgate.netnih.gov This information is critical for understanding how the molecule might interact with biological targets. nih.gov

Tautomerism and Proton Transfer Dynamics

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in hydroxyquinolines. researchgate.net 7-Hydroxyquinoline, for example, can undergo long-range proton transfer, which is often assisted by solvent molecules. nih.govmdpi.com This process involves the movement of a proton from the hydroxyl group to the nitrogen atom in the quinoline ring, resulting in a keto tautomer. nih.gov

Computational studies using DFT can model the stability of different tautomeric forms and the energy barriers for their interconversion. sonar.ch Factors such as solvent polarity and the presence of electron-withdrawing or electron-donating groups can significantly influence the tautomeric equilibrium. nih.govsonar.ch Understanding these dynamics is crucial as different tautomers can exhibit distinct biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. researchgate.net

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. researchgate.netnih.gov For quinoline derivatives, docking studies have been performed against various biological targets, including enzymes and DNA. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. uiuc.edunih.govnih.gov MD simulations provide insights into the stability of the binding and can reveal conformational changes that occur upon ligand binding. researchgate.netdntb.gov.ua These simulations are essential for a more comprehensive understanding of the interactions between the molecule and its biological target. researchgate.net

Binding Site Analysis and Interaction Energies

Computational studies, particularly molecular docking, have been employed to elucidate the binding of quinoline derivatives to biological targets. For instance, in the context of bovine serum albumin (BSA), a model protein for drug-carrier interactions, 5-chloro-8-hydroxyquinoline (B194070) has been shown to bind preferentially within the fatty acid binding site 5 (FA5). researchgate.netnih.gov The interaction is predominantly driven by hydrophobic forces between the quinoline scaffold and amino acid residues such as Leu531, Phe550, and Leu574. researchgate.net Additionally, the quinoline ring and its hydroxyl group can participate in π-π stacking with Phe506 and form hydrogen bonds. nih.gov

The binding of 8-hydroxyquinoline (B1678124) derivatives to the active site of catechol O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism, has also been investigated. X-ray crystallography of a substituted 8-hydroxyquinoline inhibitor revealed that the hydroxyl group and the quinoline nitrogen form a bidentate chelation with the catalytic magnesium ion. nih.gov This is a key interaction for potent inhibition.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, such as Density Functional Theory (DFT), are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of quinoline derivatives are sensitive to substituent effects and intermolecular interactions like π-π stacking and dipole-dipole forces. uncw.edu For example, in substituted 4-hydroxyquinolines, the proton of the hydroxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. mdpi.comnih.gov The specific chemical shifts of the aromatic protons and carbons are influenced by the electronic nature of the substituents on the quinoline ring. nih.govrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. For quinoline derivatives, characteristic vibrational frequencies include O-H stretching, which appears as a broad band, and C=O stretching in the keto tautomer. raco.cat In related compounds like 4-fluoro-4-hydroxybenzophenone, C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region, while the C=O stretching appears as a strong band around 1637 cm⁻¹. scispace.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra. The UV-Vis spectra of quinoline derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. For instance, a related compound, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, shows absorption maxima at 275 nm and 325 nm. Theoretical studies on similar aromatic compounds have shown that the solvent environment can induce a shift in the absorption wavelength (solvatochromism). scispace.com

Table 1: Predicted vs. Experimental Spectroscopic Data for Representative Quinolines

| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Observation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts are calculated based on the electronic environment of each proton. | Hydroxyl proton often appears as a broad singlet > 10 ppm. Aromatic protons show characteristic splitting patterns. | mdpi.comnih.gov |

| ¹³C NMR | Chemical shifts are determined by the hybridization and electronic density of carbon atoms. | C-OH and C=O carbons appear in the downfield region (e.g., ~167-171 ppm). | mdpi.com |

| IR | Vibrational frequencies are calculated for functional groups. | Broad O-H stretch (~3200 cm⁻¹), C=O stretch (~1733 cm⁻¹), and C=C/C=N vibrations (~1618 cm⁻¹). |

| UV-Vis | Excitation energies and oscillator strengths are computed. | Absorption maxima corresponding to π→π* (~275 nm) and n→π* (~325 nm) transitions. | |

Note: The data presented are for structurally related quinoline derivatives and serve as a predictive guide for 4-Fluoro-5-hydroxyquinoline.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. brieflands.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. sysrevpharm.org

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be classified into several categories, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as charge, polarizability, and electronegativity. researchgate.net

Steric descriptors: These relate to the size and shape of the molecule, such as van der Waals volume. researchgate.net

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the octanol-water partition coefficient (logP).

Topological descriptors: These are numerical representations of the molecular structure.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity. researchgate.netacs.org The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). researchgate.netjddtonline.info

For quinoline and other heterocyclic derivatives, QSAR studies have revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key determinants of their biological activities. researchgate.net For example, in a series of fluoro-thiourea derivatives, these properties were found to be essential predictors for their anticancer activities. researchgate.net

Table 2: Common Descriptors Used in QSAR Modeling of Bioactive Compounds

| Descriptor Type | Example Descriptors | Relevance to Activity | Reference |

|---|---|---|---|

| Electronic | Mass, Charge, Polarizability, Electronegativity | Govern electrostatic interactions and reactivity. | researchgate.net |

| Steric | Van der Waals Volume | Influences binding affinity and accessibility to the target site. | researchgate.net |

| Hydrophobic | Octanol-Water Partition Coefficient (LogP) | Affects membrane permeability and distribution. | researchgate.net |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the molecular structure. | sysrevpharm.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Fluorine Substitution on Biological and Chemical Activity

The incorporation of a fluorine atom into the quinoline (B57606) ring system can profoundly modify the molecule's properties, enhancing biological activity and conferring unique chemical characteristics. researchgate.net The substitution at position 4 is particularly significant due to its influence on the electron distribution within the pyridine (B92270) ring of the quinoline system.

The fluorine atom is the most electronegative element, exerting a powerful negative inductive effect (σI) which withdraws electron density from the surrounding molecular framework. nih.gov When placed at the C4-position of the quinoline ring, this effect is strongly felt, particularly at the adjacent nitrogen atom and the carbon atoms of the pyridine ring. This electron withdrawal increases the electrophilicity of the C4 site. nih.govacs.org

This inductive withdrawal of electrons by fluorine lowers the energy levels of the molecular orbitals. nih.gov In the context of the quinoline ring, which is already an electron-deficient aromatic system, this effect deactivates the ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic attack. The C4 position in protonated quinoline derivatives shows a large contribution to the Lowest Unoccupied Molecular Orbital (LUMO), indicating its susceptibility to act as an electrophile. nih.gov The strong electron-withdrawing nature of fluorine at this position further enhances this characteristic.

| Electronic Effect | Description | Consequence for 4-Fluoro-5-hydroxyquinoline |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density due to high electronegativity. | Increases electrophilicity of the C4 position; lowers molecular orbital energy levels. |

| Mesomeric Effect (+M) | Donation of lone-pair electron density to the π-system. | Generally outweighed by the stronger inductive effect. |

| Overall Impact | Net electron withdrawal from the quinoline ring system. | Modulates the reactivity and basicity of the quinoline nitrogen. |

The substitution of a hydrogen atom with fluorine brings about significant changes in the steric profile and lipophilicity of the parent molecule. Due to its small van der Waals radius (1.47 Å), fluorine introduces minimal steric bulk, making it a favorable substituent that is less likely to cause steric hindrance at receptor binding sites. nih.govnih.gov

| Property | Contribution of Fluorine | Potential Impact |

|---|---|---|

| Steric Size | Minimal increase in size (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H). | Avoids steric clashes in enzyme or receptor binding pockets. nih.gov |

| Lipophilicity (logP) | Generally increases the lipophilicity of the aromatic system. | Can enhance membrane permeability and cellular uptake. nih.govbrighton.ac.uk |

| Metabolic Stability | The C-F bond is very strong, blocking metabolic oxidation at that position. | Can increase the metabolic half-life of the compound. |

Role of the Hydroxyl Group at Position 5

The hydroxyl group at the C5-position is a critical functional group that dictates many of the intermolecular interactions of this compound. Located on the benzene (B151609) portion of the quinoline ring, its properties are distinct from those of hydroxyl groups at the 2 or 4 positions. iust.ac.ir

The hydroxyl group is a classic hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom's lone pairs). In the solid state and in solution, it can participate in a network of intermolecular hydrogen bonds. Theoretical investigations on the parent 5-hydroxyquinoline (B119867) have identified the O-H···N intermolecular hydrogen bond as a particularly strong interaction. nih.gov This involves the hydroxyl group of one molecule donating its proton to the nitrogen atom of a neighboring molecule, a fundamental interaction that influences crystal packing and solubility.

Hydroxyquinolines are renowned for their ability to act as chelating agents, forming stable complexes with a wide variety of metal ions. tandfonline.com While 8-hydroxyquinoline (B1678124) is the most studied isomer for this purpose, the arrangement of the hydroxyl group at position 5 and the quinoline nitrogen in this compound also allows it to function as a bidentate ligand. The nitrogen atom and the deprotonated hydroxyl oxygen act as two coordination points for a central metal ion. researchgate.netmedchemexpress.com This chelation can sequester metal ions from the environment and is a key mechanism behind the biological activities of many hydroxyquinoline derivatives. dovepress.com The stability of the resulting metal complexes depends on the specific metal ion involved and the electronic properties of the quinoline ring, which are in turn influenced by the C4-fluoro substituent. mdpi.com

Tautomerism is a key consideration for heterocyclic compounds containing hydroxyl groups. For hydroxyquinolines, a potential equilibrium exists between the enol (hydroxy) form and the keto (quinolone) form. However, studies have shown that for quinolinols with the hydroxyl group on the benzene ring (positions 5, 6, 7, and 8), the hydroxy form is overwhelmingly favored. iust.ac.ir These compounds behave as true phenols. iust.ac.ir In contrast, 2- and 4-hydroxyquinolines exist predominantly as their keto tautomers (2- and 4-quinolones). iust.ac.ir Therefore, this compound is expected to exist almost exclusively in the hydroxy tautomeric form, although it may be in equilibrium with a minor zwitterionic structure where the phenolic proton has transferred to the ring nitrogen. iust.ac.ir

Effects of Peripheral Substituents on Quinoline Ring and Side Chains

The introduction of peripheral substituents onto the quinoline ring and its associated side chains is a fundamental strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. These modifications can drastically alter the molecule's electronic properties, size, shape, and flexibility, thereby influencing its interaction with biological targets.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating the bioactivity of the quinoline scaffold. nih.gov For instance, SAR studies on certain quinoline-imidazole hybrids with antimalarial properties have shown that the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at position-2 enhanced activity. nih.govrsc.org Conversely, placing an electron-withdrawing chlorine atom (Cl) at the same position led to a loss of activity. nih.govrsc.org

Electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in an alkyl side chain, which can influence the compound's accumulation in the target parasite. researchgate.net Furthermore, the antiplasmodial activity of 6-chloro-2-arylvinylquinolines was significantly affected by substituents on the aryl ring. A trifluoromethyl group (-CF₃) or a second fluorine atom on the benzene ring resulted in potent activity against the Dd2 strain of Plasmodium falciparum. nih.gov Specifically, monofluorination at the para position was found to be the optimal choice for antiplasmodial potency, with any positional deviation or additional fluorination proving disadvantageous. nih.gov

Steric factors, which relate to the size and spatial arrangement of atoms, are also crucial. The introduction of bulky substituents can either enhance binding by promoting favorable interactions or hinder it by causing steric clashes within the target's binding site. In the case of the 6-chloro-2-arylvinylquinolines, introducing substituents at the ortho-position of the phenyl ring was found to compromise their antiplasmodial potency, suggesting that the space available for target interaction is limited. nih.gov The activity of 4-substituted quinolines is also sensitive to the side chain's structure; a 7-chloro group is considered optimal, while a methyl group at position 3 reduces activity. pharmacy180.com

| Position | Substituent | Electronic/Steric Effect | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2 | -OCH₃ (Methoxy) | Electron-Donating | Enhanced antimalarial activity in certain hybrids | nih.govrsc.org |

| 2 | -Cl (Chloro) | Electron-Withdrawing | Loss of antimalarial activity in certain hybrids | nih.govrsc.org |

| 7 | -Cl (Chloro) | Electron-Withdrawing | Optimal for antimalarial activity in 4-aminoquinolines | pharmacy180.com |

| Aryl Ring (para) | -F (Fluoro) | Electron-Withdrawing | Optimal for antiplasmodial potency in 2-arylvinylquinolines | nih.gov |

| Aryl Ring (ortho) | Any substituent | Steric Hindrance | Compromised antiplasmodial potency | nih.gov |

Beyond simple substitution, modifying the core quinoline scaffold or the linkers connecting it to other pharmacophores is a powerful strategy for developing new therapeutic agents. rsc.org This approach, often termed molecular hybridization, involves combining the quinoline moiety with other known bioactive fragments to create a single molecule with potentially enhanced or novel activities. mdpi.com

For example, quinoline derivatives have been hybridized with a piperazine (B1678402) moiety linker, resulting in compounds with broad-spectrum antibacterial activities. researchgate.net Similarly, linking a chalcone (B49325) fragment to the quinoline scaffold has been explored to produce novel compounds with potential anticancer activity. mdpi.com The use of a hydrazone linker has also been reported to yield quinoline derivatives with significant growth inhibition against targeted bacteria. rsc.org The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or exhibit an improved pharmacokinetic profile.

The synthesis of these complex molecules often requires versatile and efficient chemical reactions. Various synthetic methods, including transition metal-mediated protocols and greener, ultrasound-irradiated reactions, have been developed to construct and functionalize the quinoline scaffold, enabling the creation of diverse chemical libraries for biological screening. nih.gov

Design Principles for Modulating Bioactivity and Selectivity

Rational drug design aims to create molecules that interact specifically with a biological target to elicit a desired therapeutic effect while minimizing off-target interactions and associated side effects. For quinoline-based compounds, this involves a deep understanding of the intermolecular forces that govern ligand-target binding and the development of strategies to enhance target specificity.

The binding of a quinoline derivative to its biological target, such as an enzyme or receptor, is dictated by a combination of non-covalent intermolecular interactions. Optimizing these interactions is key to improving the compound's potency and affinity. Key interactions for quinoline-based inhibitors include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like cysteine in the active site of protein kinases. nih.gov Hydroxyl groups, such as the one in 5-hydroxyquinoline, are also potent hydrogen bond donors and acceptors.

Hydrophilic Interactions: Polar functional groups, such as carboxamides, can form water-bridged hydrophilic interactions with residues like asparagine in the binding pocket. nih.gov

π-Interactions: The aromatic rings of the quinoline scaffold can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, leucine, and lysine (B10760008) within the target's active site. nih.gov

Molecular modeling and in-silico virtual screening are powerful tools used to predict and analyze these binding interactions. nih.govrsc.org By understanding how a molecule fits into its target's binding cleft, chemists can rationally design new derivatives with modified substituents to strengthen these key interactions, thereby enhancing binding affinity and biological activity. nih.gov

Achieving target specificity is a major goal in drug design, as it can lead to more effective and safer medicines. Polysubstitution on the quinoline ring is one strategy that can increase biological activity by enhancing target specificity and potency. researchgate.net By strategically placing multiple functional groups, it is possible to create a molecule that fits precisely into the intended binding site while being sterically or electronically disfavored from binding to other, unintended targets.

Another advanced strategy is the design of dual-target inhibitors. By carrying out various substitutions on the quinoline ring, researchers have developed compounds that can simultaneously inhibit two different targets, such as the FAK and EGFR kinases, which are involved in cancer cell proliferation and migration. researchgate.net This polypharmacological approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance.

Furthermore, selectivity can be achieved by designing molecules that exploit unique features of the target's active site. For instance, certain diarylurea and diarylamide derivatives featuring a quinoline core have demonstrated high selectivity for C-RAF kinase over other kinases. nih.gov This selectivity is achieved by tailoring the molecule's structure to interact optimally with the specific amino acid conformation of the C-RAF active site. nih.gov

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Enzyme Inhibition Mechanisms

No specific studies detailing the enzyme inhibition mechanisms of 4-Fluoro-5-hydroxyquinoline were identified.

As a member of the fluoroquinolone family, it is hypothesized that this compound may act by inhibiting bacterial DNA gyrase and topoisomerase IV. This is the primary mechanism for the antibacterial activity of the fluoroquinolone class. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. nih.govmdpi.com However, specific studies confirming and quantifying the inhibitory activity of this compound against these enzymes are not available in the public domain.

No research findings were available regarding the modulation of metalloproteinase activity by this compound.

There is no available data from the conducted searches on the inhibition of other key enzymes involved in pathogen replication or cellular processes by this compound.

Receptor Binding and Modulation

No studies were found that investigated the specific protein-ligand interactions or receptor binding and modulation properties of this compound.

Interaction with Nucleic Acids

Specific data on the direct interaction of this compound with nucleic acids is not available.

The general mechanism of fluoroquinolones involves stabilizing the complex between topoisomerase enzymes and DNA, which interferes with DNA replication. nih.gov While this involves interaction with nucleic acids, specific studies on DNA intercalation by this compound have not been reported.

RNA Binding Potential

While direct experimental studies focusing exclusively on the RNA binding of this compound are not extensively documented in publicly available literature, the broader family of quinoline (B57606) derivatives has demonstrated a notable capacity for interacting with RNA molecules. Computational docking and experimental studies have revealed that certain quinoline derivatives can bind to specific RNA structures, such as stem-loops. nih.gov For instance, research on specifically designed quinoline-containing peptides shows they can selectively bind to duplex RNA, with the quinoline moiety acting as an intercalation domain. nih.gov

These interactions are often stabilized by changes in the conformation of both the RNA and the quinoline compound upon binding. nih.gov Furthermore, the quinoline scaffold has been identified as a key pharmacophore in molecules designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses. acs.orgchemrxiv.org This suggests that the planar, aromatic structure of the quinoline ring system is conducive to insertion into or binding within the complex secondary and tertiary structures of RNA. The specific binding affinity and mode of interaction would likely be influenced by the nature and position of substituents on the quinoline ring. Therefore, it is plausible that this compound possesses a potential for RNA binding, though this remains an area requiring direct empirical investigation.

Metal Ion Chelation and its Biological Implications

The 5-hydroxyquinoline (B119867) scaffold is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. researchgate.nettandfonline.com The nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group act as Lewis bases, donating lone pairs of electrons to a metal cation to form a stable five-membered ring structure. This inherent chelating ability is a central feature of the molecule's biological activity.

Several factors influence the stability of these metal-ligand complexes:

Nature of the Metal Ion: The stability generally follows the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Trivalent cations like Fe³⁺ typically form even more stable complexes. he.com.br

pH of the Medium: The protonation state of the ligand is pH-dependent. Chelation requires the deprotonation of the hydroxyl group, so complex formation is more favorable at neutral or slightly alkaline pH where the phenolate (B1203915) anion is present. mdpi.com

Table 1: General Principles of 5-Hydroxyquinoline Metal Chelation

| Feature | Description | Typical Examples |

| Coordination Site | Bidentate chelation via the heterocyclic nitrogen atom and the phenolic oxygen atom. | Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺ |

| Common Stoichiometry | 1:1 (ML), 1:2 (ML₂), 1:3 (ML₃) | [Cu(L)]⁺, [Fe(L)₂]⁺ |

| Factors Increasing Stability | High charge density of metal ion (e.g., Fe³⁺ > Fe²⁺); pH > pKa of hydroxyl group. | Metal ions of the Irving-Williams series. |

| Factors Modulating Stability | Electronic effects of ring substituents (electron-withdrawing or -donating groups). | Fluoro, Chloro, Nitro groups. |

By sequestering biologically crucial metal ions, this compound can significantly interfere with metal-dependent biological pathways. Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. The chelation of these cofactors can lead to enzyme inhibition. nih.govacs.org

For example, 8-hydroxyquinoline (B1678124) derivatives have been shown to inhibit cystathionine (B15957) beta-synthase, an enzyme whose activity is modulated by intracellular copper and zinc levels. nih.gov Similarly, by binding iron and copper, hydroxyquinolines can disrupt the function of enzymes involved in cellular respiration and DNA synthesis. This disruption of metal homeostasis is a key mechanism underlying the antiproliferative and cytotoxic effects of this class of compounds. researchgate.netnih.gov The formation of redox-active copper or iron complexes can also lead to the generation of reactive oxygen species, further impacting cellular signaling and viability. researchgate.net

Potential Research Applications and Future Directions

Development of Novel Chemical Probes and Tools

The inherent fluorescence of the hydroxyquinoline scaffold is a key feature driving its use in the development of chemical probes. The parent compound, 8-hydroxyquinoline (B1678124), is known to be weakly fluorescent on its own due to an excited-state intramolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. However, upon chelation with metal ions, this process is blocked, leading to a significant enhancement in fluorescence emission. This "turn-on" mechanism is the basis for creating highly sensitive and selective fluorescent sensors.

Derivatives of 8-hydroxyquinoline have been successfully developed as fluorescent chemosensors for various biologically and environmentally important metal ions, including Zn²⁺ and Al³⁺. scispace.com The introduction of a fluorine atom, as in 4-fluoro-5-hydroxyquinoline, can modulate the electronic properties of the aromatic system, potentially fine-tuning the photophysical properties and the selectivity towards specific ions. Future research could focus on synthesizing derivatives of this compound to create a new generation of probes for biological imaging, allowing for the visualization and tracking of specific metal ions within living cells and tissues.

Scaffold for Complex Molecular Architectures (e.g., glycoconjugates)

The this compound framework serves as a privileged scaffold for the synthesis of more complex molecules, including glycoconjugates. Glycoconjugation, the process of attaching sugar moieties to another molecule, is a strategy used to enhance the bioavailability and target specificity of therapeutic agents. The hydroxyl group on the quinoline (B57606) ring provides a convenient attachment point for sugar units, either directly through an O-glycosidic bond or via a linker system.

Researchers have successfully synthesized glycoconjugates of 8-hydroxyquinoline derivatives using methods like the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". mdpi.comnih.gov This approach involves functionalizing the quinoline scaffold and the sugar with azide (B81097) and alkyne groups, respectively, which then react to form a stable triazole linker. nih.govnih.gov This strategy allows for the creation of a diverse library of glycoconjugates with varying sugar units and linker lengths. nih.gov The introduction of a fluorine atom in the 4-position of the quinoline ring could influence the compound's interaction with biological targets. Future work in this area could involve creating glycoconjugates of this compound to explore their potential as targeted anticancer or antimicrobial agents, leveraging the enhanced membrane transport often provided by glucose moieties. mdpi.com

Chemo/Biosensor Development (e.g., for metal ions)

The ability of the hydroxyquinoline scaffold to act as a bidentate ligand, forming stable complexes with metal ions, is central to its application in chemosensor technology. smolecule.com This chelating property, combined with its responsive fluorescence, makes it an excellent candidate for detecting metal ions. mdpi.com The development of fluorescent chemosensors enables the sensitive and selective detection of specific metal ions in various fields, including biology and environmental science. researchgate.net

Derivatives of 8-hydroxyquinoline have been extensively studied as fluorescent sensors for a wide array of metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Mg²⁺. researchgate.netscispace.comresearchgate.netnih.gov The selectivity and sensitivity of these sensors can be precisely tuned by modifying the quinoline ring with different substituents. The fluorine atom in this compound can alter the electron density of the chelating site, thereby modifying its binding affinity and selectivity for different metal ions. smolecule.com Future research could focus on the systematic evaluation of this compound and its derivatives as selective colorimetric and fluorescent chemosensors for detecting trace amounts of heavy and transition metal ions. sci-hub.se

| Sensor Base | Target Ion | Detection Principle |

| 8-Hydroxyquinoline | Al³⁺, Zn²⁺, Mg²⁺ | Fluorescence enhancement upon chelation |

| Naphthol Derivative | Al³⁺, Cu²⁺ | Colorimetric change and fluorescence enhancement |

| Rhodamine B Derivative | Fe³⁺ | "Turn-on" colorimetric and fluorescent response |

Exploration in Materials Science (e.g., organic light-emitting diodes)

In materials science, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials used in Organic Light-Emitting Diodes (OLEDs). scispace.com These materials serve as electron transporters and emitters in the emissive layer of OLED devices. The performance of OLEDs, including their efficiency, color purity, and operational lifetime, is highly dependent on the properties of the organic materials used. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental research. Methods such as Density Functional Theory (DFT) can be used to calculate molecular structures, electronic properties (like HOMO-LUMO energy gaps), and spectroscopic data (NMR, IR). mdpi.com Such in silico modeling can predict the interaction mechanisms between a molecule and its biological target or its performance in a material. smolecule.com

For example, computational studies on hydroxyquinoline derivatives have been used to simulate their binding modes with enzymes and to analyze their reactivity. mdpi.com The calculated NMR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. mdpi.com In the context of this compound, advanced computational modeling could be employed to:

Predict its binding affinity and selectivity for different metal ions, aiding in the design of new chemosensors.

Simulate its photophysical properties to guide the development of novel fluorescent probes.

Model its interactions within a protein's active site to predict its potential as a therapeutic agent.

Calculate the electronic properties of its metal complexes to assess their suitability for applications in materials science, such as OLEDs. rsc.org

Combinatorial Chemistry and High-Throughput Screening for New Modulators

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds, which can then be evaluated for biological activity using high-throughput screening (HTS). uomustansiriyah.edu.iqnih.gov This approach accelerates the drug discovery process by moving from a one-at-a-time synthesis and testing model to a highly parallel one. uomustansiriyah.edu.iq The quinoline and quinolinone structures are considered "privileged scaffolds" because they are capable of binding to multiple biological targets, making them ideal starting points for creating combinatorial libraries. mdpi.com

The this compound core can be used as the central scaffold. By reacting it with a diverse set of chemical building blocks at different positions (for example, at the hydroxyl group or on the aromatic ring), a large library of derivatives can be synthesized. uomustansiriyah.edu.iq This library could then be subjected to HTS assays to identify "hit" compounds with desired biological activities, such as enzyme inhibition or receptor modulation. This combination of combinatorial synthesis and HTS offers a systematic approach to explore the chemical space around the this compound scaffold and discover novel modulators for various biological pathways. nih.gov

Enzymatic Synthesis and Biotransformation Studies

While chemical synthesis is the standard route for producing quinoline derivatives, there is growing interest in enzymatic and biotransformation methods as part of a broader move towards "green chemistry." These approaches can offer high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Future research could explore the potential for enzymatic synthesis of this compound or its precursors. This might involve using engineered enzymes to catalyze key steps in the synthetic pathway. Furthermore, biotransformation studies, which use microorganisms or isolated enzymes to modify the structure of a lead compound, could be employed. Exposing this compound to various microorganisms could lead to the production of novel derivatives through reactions like hydroxylation, methylation, or glycosylation at different positions on the quinoline ring. These new compounds could then be isolated and evaluated for unique biological activities, potentially uncovering derivatives with improved properties that would be difficult to synthesize through conventional chemical means.

Q & A

Q. What are the standard synthesis protocols for 4-Fluoro-5-hydroxyquinoline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclization reactions of substituted anilines with fluorinated precursors. Common methods include:

- Stepwise halogenation and hydroxylation: Fluorination via electrophilic substitution using HF-pyridine complexes, followed by hydroxylation under basic conditions.

- Reflux-based condensation: Reactions conducted in polar aprotic solvents (e.g., ethanol, methanol) under reflux (70–90°C) for 6–12 hours, with yields ranging from 45–65% after purification by recrystallization or column chromatography .

- Key variables: Temperature control (±2°C) and pH (optimized at 8–9) are critical to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

- NMR spectroscopy: - and -NMR are essential for confirming fluorine placement and hydroxyl group position. Chemical shifts for the fluorine atom typically appear at δ 120–125 ppm in -NMR .

- X-ray crystallography: Resolves spatial arrangement; interatomic distances (e.g., F–O interactions) and hydrogen-bonding networks can be quantified. For example, the hydroxyl group forms hydrogen bonds with adjacent quinoline nitrogen, stabilizing the planar structure .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., ; exact mass 192.0565 Da) .

Q. What preliminary biological screening models are appropriate for assessing this compound’s antimicrobial activity?

Answer:

- In vitro assays:

- Bacterial models: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorine enhances lipophilicity, improving membrane penetration .

- Fungal models: Disk diffusion assays for Candida albicans. Hydroxyl group hydrogen bonding disrupts fungal cell wall synthesis .

- Controls: Include non-fluorinated quinoline analogs to isolate fluorine’s contribution to activity .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction efficiency and purity for this compound derivatives?

Answer: Microwave irradiation reduces reaction times (from hours to minutes) and improves yields by 15–20% via uniform heating. Example protocol:

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of fluorinated quinolines?

Answer:

- Systematic variable isolation: Compare analogs with single substitutions (e.g., 5-hydroxy vs. 5-methoxy) to differentiate electronic vs. steric effects.

- Computational modeling: Density functional theory (DFT) calculates Fukui indices to predict reactive sites for fluorine substitution .

- Meta-analysis: Aggregate data from multiple studies to identify trends. For example, fluorine at position 4 correlates with 30% higher antimicrobial activity than position 6 .

Q. How can advanced analytical methods (e.g., LC-MS/MS) quantify trace impurities in this compound batches?

Answer:

- Sample preparation: Dissolve in acetonitrile (0.1 mg/mL) and filter (0.22 μm PTFE).

- LC-MS/MS parameters:

- Column: C18 (2.1 × 50 mm, 1.7 μm).

- Gradient: 5–95% acetonitrile in 10 min.

- Detection: MRM transitions for target ions (e.g., m/z 193 → 175 for the parent compound).

- Limit of quantification (LOQ): 0.1 ppm for halogenated byproducts like 4-chloro derivatives .

Q. What mechanistic studies elucidate the role of this compound in enzyme inhibition?

Answer:

- Kinetic assays: Measure values using purified enzymes (e.g., E. coli DNA gyrase). Fluorine’s electronegativity disrupts Mg coordination in the enzyme’s active site .

- Crystallographic docking: Resolve ligand-enzyme complexes (PDB ID: 2XCT) to identify binding interactions. The hydroxyl group forms a hydrogen bond with Asp81, while fluorine occupies a hydrophobic pocket .

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

Answer:

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Answer:

- Rodent studies: Administer 10 mg/kg orally; measure plasma concentration via LC-MS.

- Key parameters: = 2 h, = 1.2 μg/mL, half-life = 4.5 h.

- Tissue distribution: High accumulation in liver and kidneys due to lipophilicity .

Q. How can computational tools predict the toxicity profile of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.